(4E)-3-methyl-4-[4-(pentyloxy)benzylidene]-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-3-METHYL-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound belonging to the oxazolone family This compound is characterized by its unique structure, which includes a 4,5-dihydro-1,2-oxazol-5-one ring substituted with a 3-methyl group and a 4-{[4-(pentyloxy)phenyl]methylidene} moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-METHYL-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(pentyloxy)benzaldehyde with 3-methyl-4,5-dihydro-1,2-oxazol-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-METHYL-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-METHYL-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents. Studies may focus on its effects on cellular processes and its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicine, (4E)-3-METHYL-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases. Its ability to modulate specific molecular targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, such as improving thermal stability, mechanical strength, or chemical resistance.
Mechanism of Action
The mechanism of action of (4E)-3-METHYL-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate receptors by mimicking the action of natural ligands, leading to downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(dimethylamino)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
- (4E)-4-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methylene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
- (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
Uniqueness
What sets (4E)-3-METHYL-4-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE apart from similar compounds is its specific substitution pattern. The presence of the 3-methyl group and the 4-{[4-(pentyloxy)phenyl]methylidene} moiety imparts unique chemical and biological properties. These structural features influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(4E)-3-methyl-4-[(4-pentoxyphenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H19NO3/c1-3-4-5-10-19-14-8-6-13(7-9-14)11-15-12(2)17-20-16(15)18/h6-9,11H,3-5,10H2,1-2H3/b15-11+ |
InChI Key |
RKNZKLVITBLWRY-RVDMUPIBSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=NOC2=O)C |
Origin of Product |
United States |
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